molecular formula C8H12F3N7 B13414112 s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- CAS No. 58892-45-8

s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-

Cat. No.: B13414112
CAS No.: 58892-45-8
M. Wt: 263.22 g/mol
InChI Key: GERNLEXXWQVTMR-UHFFFAOYSA-N
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Description

s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-: is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors like cyanuric chloride. The process may include steps such as chlorination, nucleophilic substitution, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

58892-45-8

Molecular Formula

C8H12F3N7

Molecular Weight

263.22 g/mol

IUPAC Name

[4-piperazin-1-yl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine

InChI

InChI=1S/C8H12F3N7/c9-8(10,11)5-14-6(17-12)16-7(15-5)18-3-1-13-2-4-18/h13H,1-4,12H2,(H,14,15,16,17)

InChI Key

GERNLEXXWQVTMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

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